molecular formula C10H10BrNO B8470130 3-Bromo-4-methoxyphenylpropionitrile

3-Bromo-4-methoxyphenylpropionitrile

Cat. No.: B8470130
M. Wt: 240.10 g/mol
InChI Key: DETPXTXWHRRBJD-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenylpropionitrile is a substituted aromatic nitrile with the molecular formula C₁₀H₁₀BrNO. Its structure consists of a benzene ring bearing a bromine atom at the meta position (C3), a methoxy group (-OCH₃) at the para position (C4), and a propionitrile (-CH₂CH₂CN) side chain. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances electron density on the aromatic ring, influencing regioselectivity in electrophilic substitutions.

This highlights the importance of distinguishing between nitrile (-CN) and carboxylic acid (-COOH) functionalities, as their chemical behavior and applications differ significantly.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H10BrNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,1-2H3

InChI Key

DETPXTXWHRRBJD-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares 3-Bromo-4-methoxyphenylpropionitrile with structurally related compounds, focusing on substituent variations and their impacts:

Compound Name Substituents Melting Point (°C) Solubility Key Reactivity Features
This compound Br (C3), OMe (C4) 120–122* Soluble in DCM High reactivity in SNAr reactions; bromine acts as a leaving group
4-Bromo-3-methoxyphenylpropionitrile Br (C4), OMe (C3) 115–117* Soluble in EtOAc Reduced steric hindrance; para-bromine favors electrophilic substitution at C2
3-Chloro-4-methoxyphenylpropionitrile Cl (C3), OMe (C4) 105–107* Soluble in THF Lower leaving-group ability compared to bromine; slower SNAr kinetics
3-Bromo-4-methoxybenzenepropanoic acid Br (C3), OMe (C4) 150–152† Soluble in H₂O/EtOH Acidic proton enables salt formation; used in peptide coupling

*Hypothetical data for illustrative purposes.
†Experimental data from .

Key Observations:

Substituent Position : Swapping bromine and methoxy positions (e.g., 4-bromo-3-methoxy vs. 3-bromo-4-methoxy) alters steric and electronic effects. The para-methoxy group in the target compound enhances ring activation, directing electrophiles to the ortho position relative to the methoxy group.

Halogen Variation : Replacing bromine with chlorine reduces leaving-group ability, making chloro derivatives less reactive in nucleophilic aromatic substitution (SNAr) but more stable under basic conditions.

Functional Group Differences : The nitrile group (-CN) in this compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids ) compared to the pre-formed carboxylic acid in ’s compound.

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound enables participation in palladium-catalyzed cross-coupling reactions. Comparative studies with similar compounds reveal:

  • Suzuki-Miyaura Coupling : The bromine substituent reacts efficiently with aryl boronic acids, yielding biaryl products. In contrast, chloro analogs require higher temperatures or specialized catalysts.
  • Buchwald-Hartwig Amination: The electron-donating methoxy group facilitates oxidative addition of palladium, enhancing reaction rates compared to non-methoxy analogs.

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